REACTION_CXSMILES
|
[C:1]([C:3]1[CH:17]=[CH:16][C:6]([O:7][C:8]2[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][CH:9]=2)=[CH:5][CH:4]=1)#[N:2].[OH2:18]>CS(O)(=O)=O>[CH3:15][O:14][C:11]1[CH:12]=[CH:13][C:8]([O:7][C:6]2[CH:16]=[CH:17][C:3]([C:1]([NH2:2])=[O:18])=[CH:4][CH:5]=2)=[CH:9][CH:10]=1
|
Name
|
|
Quantity
|
7.66 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(OC2=CC=C(C=C2)OC)C=C1
|
Name
|
|
Quantity
|
6.13 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
32.7 g
|
Type
|
solvent
|
Smiles
|
CS(=O)(=O)O
|
Type
|
CUSTOM
|
Details
|
after stirring for 1 hour the solid
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The cooled mixture was poured onto ice/water
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
CUSTOM
|
Details
|
air dried
|
Type
|
CUSTOM
|
Details
|
yielding 8.4 g of 4-(4-methoxyphenoxy)benzamideas a white solid
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
COC1=CC=C(OC2=CC=C(C(=O)N)C=C2)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |